molecular formula C10H18O B13304774 2-Cyclopentyl-2-methylbutanal

2-Cyclopentyl-2-methylbutanal

Cat. No.: B13304774
M. Wt: 154.25 g/mol
InChI Key: RBCAJIYGFLKICA-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-methylbutanal is an organic compound characterized by a cyclopentyl ring attached to a butanal chain with a methyl group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-methylbutanal typically involves the reaction of cyclopentylmagnesium bromide with 2-methylbutanal under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps such as distillation and crystallization to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents can be employed under anhydrous conditions.

Major Products Formed:

    Oxidation: 2-Cyclopentyl-2-methylbutanoic acid.

    Reduction: 2-Cyclopentyl-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentyl-2-methylbutanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-methylbutanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

    Cyclopentylmethanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    2-Methylbutanal: Lacks the cyclopentyl ring, making it less complex.

    Cyclopentanecarboxylic acid: Contains a carboxyl group instead of an aldehyde.

Uniqueness: 2-Cyclopentyl-2-methylbutanal is unique due to the presence of both a cyclopentyl ring and an aldehyde group, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-cyclopentyl-2-methylbutanal

InChI

InChI=1S/C10H18O/c1-3-10(2,8-11)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

RBCAJIYGFLKICA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=O)C1CCCC1

Origin of Product

United States

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